molecular formula C7H4ClN3 B070527 1-Chloropyrido[3,4-d]pyridazine CAS No. 162022-92-6

1-Chloropyrido[3,4-d]pyridazine

Cat. No.: B070527
CAS No.: 162022-92-6
M. Wt: 165.58 g/mol
InChI Key: VSDYJUAGXAHWBC-UHFFFAOYSA-N
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Description

Significance of Pyridopyridazines in Heterocyclic Chemistry

Pyridopyridazines are integral to heterocyclic chemistry due to their unique electronic properties and their prevalence in biologically active molecules. nih.gov The presence of multiple nitrogen atoms within the fused ring system imparts a π-electron deficient character, influencing their reactivity and intermolecular interactions. liberty.edu This feature is advantageous in drug design, as it can lead to enhanced binding affinities with biological targets. nih.gov

Structural Classification and Isomerism of Pyridopyridazines

The fusion of a pyridine (B92270) and a pyridazine (B1198779) ring can result in several constitutional isomers, depending on the orientation of the nitrogen atoms and the position of the fusion. The main isomers are pyrido[2,3-c]pyridazine, pyrido[3,4-c]pyridazine, pyrido[2,3-d]pyridazine (B3350097), pyrido[3,4-d]pyridazine (B3350088), pyrido[4,3-c]pyridazine, and pyrido[2,3-d]pyridazine. mdpi.com Each isomeric scaffold possesses a distinct electronic distribution and three-dimensional shape, which significantly influences its chemical and biological properties.

Table 1: Isomers of Pyridopyridazine (B8481360)

Isomer Ring Fusion
Pyrido[2,3-c]pyridazine Pyridine and Pyridazine
Pyrido[3,4-c]pyridazine Pyridine and Pyridazine
Pyrido[2,3-d]pyridazine Pyridine and Pyridazine
Pyrido[3,4-d]pyridazine Pyridine and Pyridazine

Role of Fused Azaheterocycles in Pharmaceutical Research

Fused azaheterocycles, including pyridopyridazines, are privileged structures in pharmaceutical research. Their rigid frameworks provide a well-defined orientation for substituent groups, facilitating structure-activity relationship (SAR) studies. nih.gov Nitrogen-containing heterocycles are present in a vast number of FDA-approved drugs, highlighting their importance in medicinal chemistry. mdpi.com These scaffolds can interact with a variety of biological targets, including enzymes and receptors, leading to therapeutic effects across different disease areas such as cancer, inflammation, and infectious diseases. ijpsr.comresearchgate.net The incorporation of nitrogen atoms can also improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. researchgate.net

Overview of 1-Chloropyrido[3,4-d]pyridazine within the Pyridopyridazine Family

This compound is a key halogenated derivative within the pyridopyridazine family. The presence of the chlorine atom at the 1-position renders the molecule susceptible to nucleophilic substitution reactions, making it a valuable building block for the synthesis of a wide array of functionalized pyridopyridazine derivatives. nih.gov This reactivity allows for the introduction of various substituents, enabling the fine-tuning of the molecule's biological activity.

Historical Context of Pyridopyridazine Synthesis and Application

The synthesis of pyridazines was first reported in the late 19th century. liberty.edu The parent pyridazine heterocycle was initially prepared through the oxidation of benzocinnoline, followed by decarboxylation. wikipedia.org A more efficient route was later developed from maleic hydrazide. wikipedia.org The synthesis of fused pyridopyridazine systems followed, with various methods being developed to construct the bicyclic core. organic-chemistry.org Early synthetic strategies often involved the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648). wikipedia.org Over the years, more sophisticated and efficient synthetic methodologies have been developed, including transition metal-catalyzed cross-coupling reactions and multi-component reactions. thieme-connect.de The application of pyridopyridazines in medicinal chemistry has expanded significantly over time, with numerous derivatives being investigated for their potential as therapeutic agents. nih.gov For instance, derivatives of pyrido[3,4-d]pyridazine have been synthesized and evaluated for their antibacterial, antifungal, and antimycobacterial activities. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloropyrido[3,4-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-6-1-2-9-3-5(6)4-10-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDYJUAGXAHWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CN=NC(=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167299
Record name 1-Chloropyrido(3,4-d)pyridazine
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Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162022-92-6
Record name 1-Chloropyrido(3,4-d)pyridazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloropyrido(3,4-d)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 1 Chloropyrido 3,4 D Pyridazine and Its Analogs

Reactivity of the Chlorine Atom in Pyridopyridazine (B8481360) Systems

The chlorine atom at the 1-position of the pyrido[3,4-d]pyridazine (B3350088) scaffold is the primary locus of reactivity, primarily participating in nucleophilic substitution and reductive dehalogenation reactions. ontosight.ai Its reactivity is modulated by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine (B1198779) ring, which activates the C1-Cl bond towards nucleophilic attack.

The displacement of the chlorine atom in 1-Chloropyrido[3,4-d]pyridazine and related halogenated pyridazines typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This process generally involves a two-step addition-elimination sequence. quimicaorganica.org

The key steps are:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged covalent intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring system and yielding the substituted product.

In pyridazine and other azine systems, several mechanistic pathways for nucleophilic substitution have been identified:

SN(AE) Mechanism: This is the classic Addition-Elimination pathway described above, where the nucleophile adds to the carbon bearing the halogen. wur.nl

SN(EA) Mechanism (Elimination-Addition): This pathway involves the initial elimination of hydrogen halide, often base-catalyzed, to form a highly reactive heteroaryne intermediate (e.g., a didehydropyridazine). The nucleophile then adds to this intermediate. This can lead to the formation of a mixture of isomers. wur.nl

SN(ANRORC) Mechanism: This more complex mechanism involves an A ddition of the N ucleophile, followed by R ing O pening and subsequent R ing C losure. This pathway is particularly observed in the reaction of some halogenopyrimidines and pyrazines with strong nucleophiles like potassium amide. wur.nl

For pyridines and by extension pyridopyridazines, reactions with leaving groups at positions activated by the ring nitrogen (positions 2 and 4 in pyridine) readily undergo nucleophilic substitution via the addition-elimination mechanism. quimicaorganica.org In the case of this compound, the chlorine is at a position analogous to the alpha-position of the pyridazine nitrogen, making it susceptible to nucleophilic attack. The reactivity order of halogens in SNAr reactions is often F > Cl ≈ Br > I, which is considered evidence for a rate-determining nucleophilic addition step. nih.gov However, in some N-methylpyridinium compounds, a different reactivity order (2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I) has been observed, suggesting that in certain cases, deprotonation of the addition intermediate can be the rate-determining step. nih.gov

An example from a related system, the synthesis of pyrido[3,4-c]cinnolines (an isomeric system), involves the chlorination of a pyridazinone precursor with phosphoryl chloride to create a reactive chloro-derivative, which is then readily substituted by various nucleophiles. mdpi.com Similarly, in the synthesis of pyrido[3,4-d]pyrimidines, a 5-chloropyrido[3,4-d]pyrimidine (B13674372) was synthesized as a handle for further functionalization, though it showed limited reactivity in Suzuki coupling reactions under standard conditions. mdpi.com

Reductive dehalogenation represents another important transformation pathway for this compound, allowing for the removal of the chlorine atom and its replacement with a hydrogen atom. This can be a desired transformation in a synthetic sequence or a competing side reaction during other transformations.

Common methods for reductive dehalogenation of chloro-azaheteroaromatics include:

Catalytic Hydrogenation: This is a widely used method involving a metal catalyst (e.g., Palladium on carbon, Pd/C) and a source of hydrogen (e.g., H2 gas, ammonium (B1175870) formate, or hydrazine). The reaction typically proceeds under mild conditions.

Metal-Acid Systems: Combinations like zinc dust in acetic acid or iron in acetic acid can effectively reduce the C-Cl bond. For instance, the reductive cyclization of a nitrophenyl-pyridazine derivative using iron in acetic acid is a known transformation. mdpi.com

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can, in some cases, effect dehalogenation, although their primary function is the reduction of other functional groups.

In a related transformation, the heating of 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-diazonium salts in 2-propanol resulted in a dediazonation reaction, which is mechanistically distinct but also results in the replacement of a functional group with a hydrogen atom. semanticscholar.org

Electrophilic and Nucleophilic Reactivity Profiles of Pyridopyridazines

The electron density distribution in pyridopyridazines is highly non-uniform. The electronegative nitrogen atoms withdraw electron density from the carbon atoms of the rings, making the carbon skeleton electrophilic and susceptible to nucleophilic attack. Conversely, the nitrogen atoms themselves possess lone pairs of electrons, making them potential sites for electrophilic attack (e.g., protonation or alkylation).

Theoretical studies, such as those using Density Functional Theory (DFT), on related azines like pyridine (B92270) and pyridazine show that the Highest Occupied Molecular Orbitals (HOMOs) are often not π orbitals, which helps explain the low reactivity of these systems towards electrophilic aromatic substitution. researchgate.net Electrophilic substitution, when it does occur, is generally difficult and requires forcing conditions or the presence of strong electron-donating groups on the ring. researchgate.net

For nucleophilic attack, the electron-poor carbon atoms adjacent to the ring nitrogens are the most likely sites. In this compound, the C-1 position is activated by both the adjacent N-2 atom and the chlorine's inductive withdrawal, making it the primary site for nucleophilic substitution. Computational studies on related systems like pyrazine (B50134) have been used to track the evolution of electron density changes during reactions, providing insight into reaction pathways. arxiv.org

The activation of pyridines towards nucleophilic attack can be significantly enhanced by N-functionalization (e.g., forming N-acylpyridinium or N-oxidopyridinium ions), which further increases the electrophilicity of the ring carbons. mdpi.com

The stability of intermediates is a critical factor determining the feasibility and outcome of a reaction.

Nucleophilic Substitution Intermediates: In the SN(AE) mechanism, the stability of the anionic Meisenheimer complex is paramount. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atoms of the pyridopyridazine ring system, which provides significant stabilization. The more effectively the charge is delocalized, the more stable the intermediate and the faster the reaction.

Electrophilic Attack Intermediates: In the case of an electrophilic attack on a carbon atom, a positively charged intermediate (a σ-complex or arenium ion) is formed. In an electron-deficient system like pyridopyridazine, this positive charge is destabilized by the electron-withdrawing nitrogen atoms, making this pathway energetically unfavorable. researchgate.net

The mechanism of a cyclization reaction to form a key intermediate for the drug Fexuprazan was investigated, highlighting the importance of understanding the stability of proposed intermediates to explain product formation. nih.gov

Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations

The rate and equilibrium of chemical transformations involving this compound are governed by kinetic and thermodynamic parameters.

Reaction Kinetics: The study of reaction rates provides insight into the reaction mechanism. For SNAr reactions, the rate is typically dependent on the concentrations of both the substrate and the nucleophile. As observed in the reactions of N-methylpyridinium ions with piperidine, the reaction order can reveal complexities in the mechanism, such as a rate-determining deprotonation step. nih.gov The kinetics of cycloaddition reactions involving pyridazinium ylides have been shown to be dramatically accelerated by microwave irradiation, reducing reaction times from hours to minutes and often improving yields. mdpi.com

Thermodynamic Considerations: Thermodynamics dictates the position of equilibrium and the relative stability of reactants and products. Most nucleophilic substitutions on chloro-azaheterocycles are thermodynamically favorable because a relatively weak C-Cl bond is replaced by a stronger bond (e.g., C-N, C-O, or C-S). The formation of a stable salt (e.g., NaCl) as a byproduct also drives the reaction to completion. In some cases, reversible reactions can occur, and the final product distribution is determined by the relative thermodynamic stability of the possible isomers.

Detailed kinetic and thermodynamic studies on this compound itself are not widely published, but data from analogous systems provide a strong basis for predicting its behavior. For example, studies on the nucleophilicity parameters of pyridinium (B92312) ylides have quantified their reactivity, showing them to be significantly more reactive than analogous phosphonium (B103445) or sulfonium (B1226848) ylides. mdpi.com

Biological Activities and Pharmacological Applications of Pyridopyridazines: Insights from 1 Chloropyrido 3,4 D Pyridazine and Derivatives

Structure-Activity Relationships (SAR) in Pyridopyridazine (B8481360) Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. nih.govmdpi.com For the pyridopyridazine class of compounds, these studies have been instrumental in designing new anticancer agents with improved potency and selectivity. mdpi.com

The biological power and target specificity of pyridopyridazine derivatives are profoundly influenced by the nature and position of their chemical substituents. Research on related fused pyrimidine (B1678525) systems, such as pyrido[3,4-d]pyrimidines, offers valuable parallels. For instance, the linker atom at the C-4 position is crucial; compounds featuring an amine (–NH–) linker demonstrate superior growth inhibitory activity against renal cancer cell lines compared to those with thiol (–S–) or ether (–O–) linkers. nih.gov This suggests that the hydrogen-bonding capability of the amine linker is essential for enhancing biological effects.

In the broader family of pyridopyrimidines, SAR analyses have revealed several key trends. The presence of specific functional groups, including methoxy (B1213986) (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (NH₂), is often associated with superior antiproliferative activity against various human cancer cell lines. mdpi.com The position of these substituents is also critical. For example, in a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, 6-aryl substituents were found to be generally potent. nih.gov Further refinement showed that small ortho and para substituents on a phenoxy group at this position were preferred over meta-substitution, with difluoro substitution enhancing metabolic stability. nih.gov

The electronic properties of the substituents also play a significant role. The conversion of a thioxo group to a more hydrophilic and electron-rich hydrazide moiety was shown to significantly boost anti-hepatic cancer activity. nih.gov This highlights that a delicate balance of steric, electronic, and hydrophobic properties is necessary to optimize the pharmacological profile of these heterocyclic compounds.

Table 1: Effect of Linker Atom on Growth Inhibition of UO31 Renal Cancer Cells by Pyrido[3,4-d]pyrimidine (B3350098) Derivatives

Compound Type (Linker at C-4)Relative Inhibitory Activity
Amine (–NH–) LinkerBetter Inhibition
Thiol (–S–) LinkerLower Inhibition
Ether (–O–) LinkerLower Inhibition
No Linker (C–C bond)Lower Inhibition

Data sourced from a study on 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives. nih.gov

The three-dimensional shape (conformation) of a molecule and how it binds to its biological target are central to its mechanism of action. For pyridopyridazine and related derivatives, molecular docking and X-ray crystallography studies have provided a window into these interactions at the atomic level.

Studies on pyrido mdpi.comresearchgate.netpyrimidin-7-ones, for example, have used X-ray crystallography to confirm that these molecules act as inhibitors by occupying the ATP binding site of cyclin-dependent kinase 2 (Cdk2). nih.gov This binding prevents the natural substrate, ATP, from accessing the kinase, thereby blocking its activity. Similarly, molecular docking studies of 1H-pyrazolo[3,4-d]pyrimidines, which are bioisosteres of the purine (B94841) core of ATP, showed that these compounds establish significant binding within the CDK2 active site. researchgate.net The interactions involve hydrogen bonding with key amino acid residues, such as Leu83, as well as hydrophobic and van der Waals forces, mimicking the binding of the natural ligand. researchgate.netresearchgate.net

Docking studies on other pyridazinone derivatives have revealed similar binding modes to known drugs like celecoxib (B62257) within the active site of the COX-2 enzyme, explaining their potent inhibitory activity. nih.gov These computational and structural studies are crucial for the rational design of new derivatives, allowing chemists to predict how modifications to the pyridopyridazine scaffold will affect receptor binding and, consequently, biological activity. nih.gov

Broad-Spectrum Pharmacological Potentials of Pyridopyridazine Derivatives

Derivatives built upon the pyridopyridazine core have demonstrated a remarkable range of pharmacological activities, establishing them as a versatile scaffold in drug discovery. nih.govmdpi.com While they have been investigated for various therapeutic applications, their potential as anticancer agents has garnered the most significant attention. nih.govresearchgate.netrsc.org

The anticancer properties of pyridopyridazine derivatives are often attributed to their ability to interfere with fundamental cellular processes that are deregulated in cancer, such as cell proliferation and signaling. nih.gov

A substantial body of research has demonstrated the potent ability of pyridopyridazine derivatives to inhibit the growth of various cancer cell lines. For example, certain pyrido[2,3-d]pyrimidinones have shown high efficacy against the HepG-2 liver cancer cell line, with IC₅₀ values as low as 0.3 µM, exceeding the potency of the standard chemotherapy drug doxorubicin (B1662922) in this assay. nih.gov

In another study, newly synthesized pyridazine-containing compounds were tested for their cytotoxic activity, with one derivative exhibiting a potent effect against the HCT-116 colon cancer cell line. researchgate.net The antitumor potential of these compounds has also been confirmed in vivo. Selected pyridazine (B1198779) derivatives were shown to inhibit the growth of Ehrlich's ascites carcinoma (EAC) solid tumors in mouse models, highlighting their potential for translation into clinical settings. researchgate.net The antiproliferative activity is often cell-line specific, with studies showing varying degrees of potency against different cancer types, underscoring the need for broad screening to identify the most promising therapeutic applications. mdpi.commdpi.com

Table 2: Selected Anticancer Activities of Pyridopyrimidine Derivatives

Compound ClassCancer Cell LineMeasurementResultReference
Pyrido[2,3-d]pyrimidinoneHepG-2 (Liver Cancer)IC₅₀0.3 µM nih.gov
Pyrido[2,3-d]pyrimidineK562 (Leukemia)IC₅₀0.3 nM nih.gov
Pyridazine DerivativeHCT-116 (Colon Cancer)IC₅₀Potent Activity researchgate.net
Pyridazine DerivativeEhrlich's Ascites CarcinomaTumor GrowthInhibition in vivo researchgate.net

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

One of the primary mechanisms through which pyridopyridazine derivatives exert their anticancer effects is the inhibition of protein kinases. rsc.org Kinases are crucial enzymes in signaling pathways that control cell growth, differentiation, and survival; their dysregulation is a hallmark of many cancers. nih.govnih.gov

Pyridopyrimidine derivatives have been identified as potent inhibitors of several kinase families, including Tyrosine Kinases (TKs), PI3K, and, most notably, Cyclin-Dependent Kinases (CDKs). nih.govrsc.org CDKs are central regulators of the cell division cycle, and their inhibition can halt cancer cell proliferation and induce apoptosis (programmed cell death). nih.govmdpi.com

Specifically, pyrido mdpi.comresearchgate.netpyrimidin-7-ones have been developed as highly potent inhibitors of Cdk4, with some analogues achieving IC₅₀ values in the nanomolar range (e.g., 0.004 µM). nih.gov These Cdk4-selective inhibitors have been shown to block cancer cells in the G1 phase of the cell cycle. nih.gov The structural similarity of the pyridopyridazine scaffold to the purine ring of ATP makes it an ideal template for designing inhibitors that compete for the ATP-binding pocket of various kinases, including CDKs, thereby blocking their function and downstream signaling. nih.govresearchgate.net

Anticancer and Antitumor Activities

Antagonism of Hedgehog Signaling

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in the formation and progression of various cancers. A key component of this pathway is the transmembrane protein Smoothened (SMO). Consequently, SMO has emerged as a significant target for anticancer drug development.

While the Hh pathway is a critical area of cancer research, literature specifically detailing the antagonism of Hedgehog signaling by 1-Chloropyrido[3,4-d]pyridazine or its direct derivatives is limited. However, research into structurally related heterocyclic systems provides some context. For instance, a novel SMO inhibitor, Hh003, which is based on a tetrahydropyrido[4,3-d]pyrimidine scaffold, has been shown to potently block the Hh pathway by suppressing the transcription of target genes like GLI1 and PTCH1. mdpi.com This indicates that pyridopyrimidine-type structures, which are isomeric with and structurally similar to pyridopyridazines, have the potential to interact with key components of the Hh signaling cascade. Further investigation is required to determine if derivatives of this compound can be similarly designed to function as SMO inhibitors or otherwise modulate this critical pathway.

Efficacy against Specific Cancer Cell Lines

The development of targeted anticancer agents is a cornerstone of modern oncology. Research has demonstrated that derivatives of the pyridopyridazine core structure exhibit notable efficacy against various cancer cell lines. Specifically, a series of 4-substituted 2-amino-pyrido[3,4-d]pyrimidine analogs, which can be considered derivatives of the core pyridopyridazine structure, have shown selective and potent inhibitory effects. nih.gov

In a comprehensive screening against the National Cancer Institute's 60 human cancer cell line panel (NCI 60), these compounds displayed significant and selective growth inhibition against specific cancer types. nih.gov

Key Research Findings:

Renal Cancer: Several analogs demonstrated high selectivity and potent growth inhibition against the UO-31 renal cancer cell line. nih.gov

Breast Cancer: Compound 21 , which features a 3-fluoro-4-methoxyphenylamino substitution at the C-4 position, was particularly effective. It exhibited the best growth inhibition of 60.77% and 71.42% against the MCF-7 and MDA-MB-468 breast cancer cell lines, respectively. This compound also showed high selectivity compared to other cell lines in the NCI panel. nih.gov

Structural Importance: The presence of a methoxy group at the C-8 position was found to be important for activity, as its replacement with a hydroxyl group led to decreased inhibitory effects. nih.gov

These findings underscore the potential of the pyrido[3,4-d]pyridazine (B3350088) scaffold as a template for the design of novel, selective anticancer agents. The ability to readily introduce diverse substituents at various positions of the heterocyclic core allows for the fine-tuning of activity and selectivity against specific cancer cell lines.

Table 1: Efficacy of Pyrido[3,4-d]pyrimidine Derivatives Against Selected Cancer Cell Lines

CompoundSubstitution at C-4Target Cancer Cell LineGrowth Inhibition (%)Reference
213-Fluoro-4-methoxyphenylaminoMCF-7 (Breast)60.77 nih.gov
213-Fluoro-4-methoxyphenylaminoMDA-MB-468 (Breast)71.42 nih.gov

Anti-inflammatory and Analgesic Activities

Inflammation and pain are complex physiological processes that are often intertwined. Derivatives of pyridopyridazine have been investigated for their potential to modulate these pathways through various mechanisms, including the inhibition of key enzymes like phosphodiesterases and protein kinases.

Phosphodiesterase Inhibition (PDE4, PDE5)

Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). samipubco.com Inhibition of specific PDE isoforms is a validated therapeutic strategy for various conditions. PDE4 inhibitors are pursued for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD), while PDE5 inhibitors are used for erectile dysfunction and pulmonary hypertension. samipubco.comnih.gov

Pyridopyridazine derivatives have emerged as potent inhibitors of both PDE4 and PDE5.

PDE4 Inhibition: A series of substituted 7H- nih.govsamipubco.comnih.govtriazolo[3,4-b] nih.govsamipubco.comresearchgate.netthiadiazines and the related nih.govsamipubco.comnih.govtriazolo[4,3-b]pyridazines have been developed as novel PDE4 inhibitors. Structure-activity relationship (SAR) studies revealed that a 3,4-catechol diether motif on a 6-phenyl appendage on the heterocyclic core is crucial for potent inhibition. nih.gov

PDE5 Inhibition: Novel pyrazolopyridopyridazine derivatives have been synthesized and identified as potent and selective PDE5 inhibitors. One particular compound was found to be more potent and selective than sildenafil, a well-known PDE5 inhibitor. mdpi.com

Table 2: Phosphodiesterase Inhibition by Pyridopyridazine Derivatives

Compound ClassTarget PDEKey Structural Features for ActivityReference
nih.govsamipubco.comnih.govTriazolo[4,3-b]pyridazinesPDE46-phenyl appendage with 3,4-catechol diether motif nih.gov
PyrazolopyridopyridazinesPDE5Fused pyrazolo ring system mdpi.com
Protein Kinase Inhibition (e.g., p38 kinase)

Protein kinases are critical regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The p38 mitogen-activated protein (MAP) kinase is a key player in the inflammatory response, making it an attractive target for anti-inflammatory drug discovery. drugbank.comnih.gov

Derivatives based on pyridopyridazine-related scaffolds have shown significant promise as p38 MAP kinase inhibitors. Specifically, research has focused on 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones and 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones. nih.gov

Key Research Findings:

Potent p38 inhibitors were developed from a 3,4-dihydropyrido[4,3-d]pyrimidazin-2-one template. nih.gov

Benchmark compounds from this series were found to be potent against the enzyme, with crystal structures revealing key pi-stacking interactions within the kinase's active site. nih.gov

SAR studies on these platforms have identified specific substitutions that lead to good p38 inhibition and improved off-target profiles. nih.gov

The development of these compounds highlights the utility of the pyridopyridazine core and its isosteres in creating selective and potent protein kinase inhibitors for the treatment of inflammatory conditions.

Antinociceptive Mechanisms

Antinociceptive agents are substances that reduce the sensitivity to painful stimuli. Research into pyrrolo[3,4-d]pyridazinone derivatives, which are structurally related to this compound, has revealed significant analgesic and anti-inflammatory activity. researchgate.net

The mechanisms underlying the antinociceptive effects of these compounds are believed to be multifactorial. Studies on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, a related class of compounds, have shown that their antinociceptive activity is pronounced in the inflammatory phase of the formalin test. nih.gov This suggests that their primary mechanism involves the modulation of inflammatory processes. In vitro studies have confirmed that these derivatives can reduce the levels of cyclooxygenase-2 (COX-2) in lipopolysaccharide-activated cells, indicating a direct anti-inflammatory action. nih.gov The antinociceptive effects of some derivatives appear to be independent of the opioid system, as they were not reversed by naloxone. nih.gov Instead, their effects could be attenuated by substances like caffeine, suggesting a potential interaction with adenosinergic pathways. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The rise of antimicrobial resistance has created an urgent need for new classes of antimicrobial agents. The pyridopyridazine scaffold has been explored for its potential in this area, with various derivatives being synthesized and tested against a range of microbial pathogens.

A study on new pyrido[3,4-d]pyridazine derivatives, specifically those with substitutions at the 1-position, yielded interesting results. While the synthesized compounds were generally found to be ineffective against the tested Gram-positive bacteria (like Staphylococcus aureus), Gram-negative bacteria (like Escherichia coli), and fungi, two compounds, 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one and 1-(4-benzylpiperidin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one , showed promising antimycobacterial activity. samipubco.com

Furthermore, the fusion of other heterocyclic rings to the pyridopyridazine core has led to compounds with broad-spectrum antimicrobial activity. For example, pyrazolo[3,4-d]pyridazine derivatives have demonstrated high antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as fungi, with some compounds showing very low minimum inhibitory concentrations (MICs). nih.gov Similarly, the synthesis of sulfamoylpyrazolo[3,4-c]pyridazine derivatives has also yielded compounds with notable antimicrobial properties. researchgate.net Some pyridazine derivatives have also been evaluated for their anti-viral activity, for instance against the Hepatitis A virus (HAV). nih.gov

Table 3: Antimicrobial Activity of Selected Pyridopyridazine Derivatives

Compound/Derivative ClassActivity TypeKey FindingsReference
1-(4-Benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-oneAntimycobacterialHighest antimycobacterial activity in the series. samipubco.com
1-(4-Benzylpiperidin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-oneAntimycobacterialHigh antimycobacterial activity. samipubco.com
Pyrazolo[3,4-d]pyridazine derivativesAntibacterial, AntifungalHigh activity with MICs in the range of 0.31 to <0.0024 mg/mL. nih.gov
Sulfamoylpyrazolo[3,4-c]pyridazine derivativesAntimicrobialShowed interesting antimicrobial activity. researchgate.net
4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govsamipubco.comnih.govtriazine-3(4H)-thioneAntiviralShowed the highest effect against Hepatitis A virus (HAV). nih.gov

Central Nervous System (CNS) Activities

Derivatives of the pyridopyridazine and related pyridazine scaffolds have shown significant interactions with key targets in the central nervous system, influencing neuronal signaling and cognitive functions.

The γ-aminobutyric acid type A (GABA-A) receptor is a primary target for modulating inhibitory neurotransmission in the CNS. Certain arylaminopyridazine derivatives of GABA have been identified as potent and selective antagonists at the GABA-A receptor site. nih.gov Structure-activity relationship studies revealed that modifications to the pyridazine ring system significantly influence binding affinity.

For instance, a series of arylaminopyridazine derivatives of GABA demonstrated notable affinity for the GABA-A receptor. The compound SR 95103 was among the first in this class to be identified as a selective GABA-A antagonist. nih.gov Further research led to the development of derivatives with even higher affinity. Specifically, substituting the phenyl ring at the para position with a chlorine atom (to give SR 42641) or a methoxy group (to give SR 95531) resulted in compounds with the highest affinity for the GABA receptor site within that series. nih.gov These compounds, SR 95531 and SR 42641, were found to displace [3H]GABA from rat brain membranes with high potency. nih.gov

Biochemical studies have characterized the nature of this interaction. Analysis of the binding kinetics indicated that these pyridazine derivatives act as competitive antagonists at the high-affinity GABA-A receptor site. nih.gov The exploration of pyridazine derivatives has led to the identification of ligands with nanomolar affinity and functional selectivity for specific GABA-A receptor subtypes, such as the α5 subtype. researchgate.net Furthermore, some 2,3,8-trisubstituted pyrido[2,3-d]pyridazine (B3350097) derivatives have been reported as high-affinity ligands for the GABA-A receptor's benzodiazepine (B76468) binding site. researchgate.net

Table 1: GABA-A Receptor Binding Affinities of Pyridazine Derivatives

Compound Description Apparent Ki (µM)
SR 95531 A methoxy-substituted arylaminopyridazine GABA derivative. 0.15 nih.gov
SR 42641 A chloro-substituted arylaminopyridazine GABA derivative. 0.28 nih.gov
SR 95103 An arylaminopyridazine derivative of GABA. 2.2

The histamine (B1213489) H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for treating neurological disorders. Research has uncovered that certain pyridazin-3-one derivatives act as potent and selective histamine H3 receptor inverse agonists. nih.gov Modifications to the pyridazinone core and its substituents have led to the identification of molecules with excellent target potency and selectivity. nih.gov For example, compounds designated as 13 and 21 in one study demonstrated potent functional H3 receptor antagonism in vivo. nih.gov

Additionally, broader investigations into fused heterocyclic systems have shown that pyridopyridazine derivatives are among the compounds explored for their potential as histamine H3 receptor binders with CNS activity. mdpi.com While extensive data on a wide range of pyridopyridazine derivatives is still emerging, the related pyridazin-3-one and 4,5-dihydropyridazin-3-one scaffolds have been shown to produce potent H3 receptor inverse agonists.

The modulation of GABA-A receptors by pyridopyridazine derivatives is directly linked to their potential for cognitive enhancement. It has been reported that specific substituted pyrido-pyridazine derivatives can enhance cognition through their interaction with GABA-A receptors. scirp.org The rationale for this approach stems from the understanding that inverse agonists at the GABA-A receptor can improve performance in animal models of learning and memory. nih.gov

The α5 subtype of the GABA-A receptor, which is highly concentrated in the hippocampus, is a particularly important target for nootropic effects. nih.govmdpi.com Ligands that act as selective inverse agonists for the α5-GABA-A receptor subtype are sought after as they are expected to function as cognition enhancers without the undesirable side effects associated with non-selective ligands. researchgate.netnih.gov The development of pyridazine ligands with nanomolar affinity and functional selectivity for GABA-A α5 receptor subtypes underscores this therapeutic strategy. researchgate.net

Cardiovascular System Modulators

The pyridopyridazine scaffold is also a key feature in compounds designed to modulate the cardiovascular system, with significant research focused on their antihypertensive and diuretic properties.

Certain pyridopyridazine derivatives have been identified as potent peripheral vasodilators, leading to their investigation as antihypertensive agents. A notable example is the pyridopyridazine derivative BQ 22-708 , which has demonstrated marked antihypertensive properties. In human studies, BQ 22-708 was shown to significantly reduce mean arterial pressure in patients with resistant hypertension.

A hemodynamic study in patients with resistant hypertension revealed that single doses of BQ 22-708 (between 5 and 15 mg) reduced the mean arterial pressure by an average of 48 mm Hg. This reduction in blood pressure was accompanied by an increase in heart rate and a significant reduction in peripheral resistance of 30-60%. The onset of the drug's activity was observed within 10-20 minutes of application and lasted for approximately 5-6 hours.

Table 2: Hemodynamic Effects of Pyridopyridazine Derivative BQ 22-708 in Hypertensive Patients

Parameter Effect
Mean Arterial Pressure Decreased
Peripheral Resistance Significantly Reduced
Cardiac Output Increased
Heart Rate Increased
Stroke Volume Unchanged (in patients without heart failure)

In addition to their effects on blood pressure, pyridopyridazine derivatives have been developed and evaluated for their diuretic properties. One such compound is 1,4-Dimorpholino-7-phenylpyrido[3,4-d]pyridazine (also referred to as DS-511), which has been studied as a new type of diuretic agent.

In animal models, the diuretic effect of DS-511 was found to be similar to that of hydrochlorothiazide. However, it was characterized as being more of a water diuretic and was less prone to causing potassium release compared to hydrochlorothiazide. The onset of its diuretic action after oral administration in rats was prompt, appearing quickly and lasting for 4 to 5 hours. Furthermore, DS-511 was effective in both acidotic and alkalotic rat models. When used in combination with other diuretics like hydrochlorothiazide, acetazolamide, and triamterene, DS-511 further increased urine volume and sodium excretion without increasing potassium excretion. Studies also showed that its diuretic activity was not diminished after ten days of daily oral administration.

Antidiabetic Applications

Derivatives of pyridopyridazine have been explored as potential therapeutic agents for managing diabetes mellitus, a complex metabolic disorder. researchgate.netmdpi.com The research in this area has primarily focused on the inhibition of key enzymes, such as aldose reductase and dipeptidyl peptidase-IV, which are implicated in the progression of the disease and its complications. researchgate.netmdpi.com

The enzyme aldose reductase (AR) plays a crucial role in the polyol pathway, where an increased flux of glucose is converted to sorbitol. researchgate.netnih.gov The accumulation of sorbitol in tissues can lead to osmotic stress and is implicated in the pathogenesis of long-term diabetic complications. nih.govresearchgate.net Consequently, the development of aldose reductase inhibitors (ARIs) is a key therapeutic strategy. researchgate.netnih.gov

Several series of pyridopyridazine-related compounds have been synthesized and shown to be potent ARIs. A study focusing on pyrido[2,3-d]pyridazin-5-yl)acetic acid derivatives identified compounds with significant AR inhibitory activity. researchgate.net More recent research has yielded derivatives with high potency. For instance, a series of novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives were found to be potent and selective inhibitors of aldose reductase (AKR1B1). nih.gov Structure-activity relationship (SAR) studies revealed that the presence of a 3,5-dihydroxyl substituent on the C2-phenoxy group, combined with a halogen at the C7 position of the core structure, significantly enhanced inhibitory activity. nih.gov Similarly, derivatives of pyrido[2,3-b]pyrazin-3(4H)-one and pyrido[2,3-e]- benthamdirect.comnih.govnih.gov-thiadiazine 1,1-dioxide have demonstrated potent inhibition, with some compounds exhibiting IC50 values in the nanomolar range. nih.govnih.gov

Table 1: Aldose Reductase (AR) Inhibitory Activity of Selected Pyridopyridazine Derivatives
Compound ScaffoldMost Active Compound ExampleInhibitory Concentration (IC50)Reference
2-Phenoxypyrido[3,2-b]pyrazin-3(4H)-one2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl) acetic acid (4k)0.023 µM nih.gov
Pyrido[2,3-e]- benthamdirect.comnih.govnih.gov-thiadiazine 1,1-dioxide acetic acidCompound 7d0.038 µM nih.gov
Pyrido[2,3-b]pyrazin-3(4H)-oneCompound 9c0.009 µM nih.gov

The inhibition of dipeptidyl peptidase-IV (DPP-IV) is an established therapeutic approach for managing type 2 diabetes. Pyridopyridazine derivatives have been identified as a class of compounds with the potential to act as DPP-IV inhibitors. mdpi.com Research into related structures, such as 3-pyridylacetamide derivatives, has led to the discovery of potent and selective DPP-4 inhibitors. nih.gov The design of these inhibitors targeted a specific bidentate interaction with the guanidino group of the Arg125 amino acid residue within the enzyme's active site. nih.gov One such compound, the dihydrochloride (B599025) of 1-{[5-(aminomethyl)-2-methyl-4-(4-methylphenyl)-6-(2-methylpropyl)pyridin-3-yl]acetyl}-l-prolinamide (13j), emerged from these studies as a potent and selective DPP-4 inhibitor, demonstrating the therapeutic potential of pyridine-based scaffolds for this target. nih.gov

Antihistaminic Properties

The pyridopyridazine nucleus has been incorporated into molecules designed to modulate the histamine response. researchgate.net Certain derivatives have been investigated as histamine H3 receptor binders, indicating potential applications in treating neurological conditions. mdpi.com In comparative studies, a pyridopyridazine derivative was reported to have a longer duration of action than azelastine, a known antihistamine. researchgate.net This suggests that the pyridopyridazine scaffold can be effectively utilized to develop new antihistaminic agents with potentially improved pharmacological profiles.

Antituberculosis Activity

Tuberculosis remains a significant global health challenge, necessitating the development of new therapeutic agents. neuroquantology.com The pyridazine and pyridopyridazine frameworks are present in various compounds synthesized and evaluated for their antimycobacterial properties. nih.govresearchgate.netresearchgate.net

Several studies have demonstrated the potential of these derivatives against Mycobacterium tuberculosis. In one study, a number of novel pyridazine derivatives were synthesized, with three compounds showing moderate activity against the bacterium. nih.gov Another research effort focused on two series of pyridazinone derivatives, leading to the identification of 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone as a promising lead compound against the H37Rv strain of M. tuberculosis. researchgate.net Further structure-activity relationship studies on N1-substituted-diphenyl ether-bis-pyridazine derivatives indicated that the nature of the substituent at the N-1 position, such as allyl or methylene-carboxyalkyl groups, contributes to the antitubercular activity. neuroquantology.com

Table 2: Antituberculosis Activity of Selected Pyridazinone Derivatives
Compound Name/NumberActivity NotedReference
5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone (Compound 25)Emerged as a lead compound with good antitubercular activity. researchgate.net
Compounds 21, 22, 29, 33Showed significant antitubercular action. researchgate.net
N1-substituted-diphenyl ether-bis-pyridazinesShowed potential anti-TB activity. neuroquantology.com

Molluscicidal Activity for Agro-Chemical Applications

Beyond pharmacology, pyridopyridazine derivatives have shown promise in the field of agrochemicals. benthamdirect.com Specifically, some pyrido[3,2-c]pyridazine derivatives possess molluscicidal activity, highlighting their potential as biodegradable agents for pest control in agriculture. benthamdirect.com The control of snail populations is critical for preventing the spread of diseases like schistosomiasis, which is transmitted by snails such as Biomphalaria straminea. researchgate.netnih.gov

Research into related pyridine (B92270) compounds has yielded potent molluscicides. A series of pyridylphenylurea derivatives were synthesized and tested for their effectiveness against B. straminea. researchgate.netnih.gov Two compounds from this series demonstrated strong molluscicidal effects against adult snails and were also potent inhibitors of egg hatchability, while showing low toxicity to non-target fish species. nih.gov This indicates good target specificity, an important characteristic for agrochemicals. nih.gov Other related structures, such as nicotinonitrile derivatives, have also been effective against land snails. mdpi.com

Table 3: Molluscicidal Activity of Pyridylphenylurea Derivatives against Biomphalaria straminea
CompoundActivity against Adult Snails (LD50)Activity against Egg Hatchability (IC50)Reference
1-(4-chlorophenyl)-3-(pyridin-3-yl)urea (Compound 8)0.50 mg/L0.05 mg/L nih.gov
1-(4-bromophenyl)-3-(pyridin-3-yl)urea (Compound 9)0.51 mg/L0.09 mg/L nih.gov

Sphingosine-1-phosphate (S1P) Inhibition

The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of various cellular processes, and its dysregulation is linked to inflammatory diseases and cancer. mdpi.comnih.govnih.gov S1P is a bioactive lipid metabolite that plays a role in the productive phase of inflammation, and inhibition of its pathway can promote the resolution of inflammation. nih.gov Consequently, S1P and its receptors have become important therapeutic targets. Pyridopyridazine derivatives have been identified as a class of compounds being investigated for their potential to act as S1P inhibitors. mdpi.com This line of research places the pyridopyridazine scaffold among the chemical structures of interest for developing novel modulators of this key signaling pathway.

Janus Kinase (JAK) Activity Mediation

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers. Consequently, the development of JAK inhibitors has become a major focus of therapeutic research.

While direct studies on the JAK inhibitory activity of this compound are not extensively documented in publicly available literature, research into structurally related pyridopyridazine derivatives has revealed their potential as modulators of JAK activity. mdpi.com A notable example involves a pyrrolo-fused pyridopyridazine derivative, specifically a chlorinated building block, which has been utilized in the development of compounds for treating diseases mediated by JAK activity. mdpi.com

Patents for pyrrolopyridazine compounds highlight their potential as selective JAK3 inhibitors. google.comgoogle.com JAK3's expression is primarily restricted to hematopoietic cells, making it an attractive target for immunosuppressive agents with potentially fewer side effects than pan-JAK inhibitors. google.com The core pyrrolopyridazine scaffold is identified as a key element for interaction with the kinase domain.

Detailed structure-activity relationship (SAR) studies on related heterocyclic systems, such as pyrido[2,3-d]pyrimidin-7-ones, have demonstrated that modifications to the core structure can lead to potent and selective JAK3 inhibitors. These studies underscore the importance of the pyridopyridazine-like core in achieving high-affinity binding to the ATP-binding site of the kinase.

Table 1: Examples of Pyrrolopyridazine Derivatives as JAK Inhibitors

Compound IDTarget KinaseBiological Activity/SignificanceReference
Pyrrolopyridazine AnalogsJAK3Investigated as selective inhibitors for autoimmune diseases and transplant rejection. google.comgoogle.com
Chloro-substituted pyrrolo-fused pyridopyridazineJAK pathwayUtilized as a key intermediate in the synthesis of JAK-mediated disease therapeutics. mdpi.com

This table is generated based on data from patent literature and review articles on related compounds, as direct data for this compound is limited.

Prodrug Design and Biological Barrier Permeation for Pyridopyridazine-Based Compounds

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration. Biological barriers, such as the intestinal wall and the blood-brain barrier (BBB), often limit the bioavailability and central nervous system (CNS) penetration of potentially active compounds. Prodrug design is a well-established strategy to overcome these limitations. nih.gov

For pyridopyridazine-based compounds, including derivatives of this compound, which may possess unfavorable physicochemical properties like low aqueous solubility or poor membrane permeability, a prodrug approach can be highly beneficial. nih.gov This involves chemically modifying the parent drug to a more transport-friendly form that, once it has crossed the biological barrier, is converted back to the active drug.

Strategies for Enhancing Permeability:

Improving Solubility and Absorption: For orally administered drugs, low aqueous solubility can hinder absorption. Prodrug strategies often involve the attachment of polar, ionizable promoieties, such as phosphates, amino acids, or polyethylene (B3416737) glycol (PEG) chains, to increase water solubility. nih.gov These moieties are designed to be cleaved by enzymes in the gut or blood, releasing the parent drug.

Enhancing Blood-Brain Barrier Penetration: The BBB is a highly selective barrier that protects the CNS. To enhance the brain penetration of pyridopyridazine derivatives for potential neurological applications, several prodrug strategies can be employed. alquds.edunih.gov One approach is to increase the lipophilicity of the molecule by masking polar functional groups with non-polar, labile moieties. researchgate.net Another strategy involves conjugating the drug to a molecule that is actively transported across the BBB, such as a glucose or amino acid transporter substrate. nih.govdovepress.com

Table 2: Potential Prodrug Strategies for Pyridopyridazine Derivatives

Prodrug ApproachPromoietiesTarget BarrierPotential Advantage
Increased LipophilicityFatty acid esters, carbamatesBlood-Brain BarrierEnhanced passive diffusion across the BBB.
Carrier-Mediated TransportGlucose, amino acids, peptidesBlood-Brain BarrierUtilizes endogenous transporters for active uptake into the CNS.
Improved Aqueous SolubilityPhosphates, amino acid esters, PEGIntestinal WallIncreased dissolution and oral bioavailability.
Targeted DeliveryMonoclonal antibodiesSpecific cell types (e.g., tumor cells)Increased concentration at the site of action and reduced systemic toxicity.

This table outlines general prodrug strategies that could be applied to the pyridopyridazine scaffold based on established medicinal chemistry principles.

The development of prodrugs for pyridopyridazine-based compounds represents a promising avenue to unlock their full therapeutic potential by optimizing their pharmacokinetic properties and enabling them to effectively reach their intended biological targets.

Computational Chemistry and Theoretical Investigations of Pyridopyridazines

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic makeup of pyridopyridazine (B8481360) systems. ias.ac.in These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties. Theoretical studies on fused-ring pyridazine (B1198779) structures are crucial for evaluating their potential in electronic materials applications. digitellinc.com Calculations using methods like the APF-D hybrid DFT with appropriate basis sets can determine molecular structure, as well as electronic and vibrational characteristics. digitellinc.com

Molecular Orbital (MO) theory is a cornerstone of understanding chemical bonding and reactivity. libretexts.orgyoutube.com It describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.com The key orbitals in reactivity prediction are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals give insight into a molecule's ability to act as an electron donor (nucleophile) or electron acceptor (electrophile). For instance, in conjugated systems like pyridopyridazines, the pi (π) electrons are delocalized across the ring system, influencing their aromatic character and reactivity. libretexts.orgmasterorganicchemistry.com The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity.

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are indispensable computational techniques in drug discovery, used to explore how a ligand, such as a pyridopyridazine derivative, might interact with a biological target, typically a protein. jocpr.comnih.gov These methods predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

The primary goal of molecular docking is to predict the binding affinity, often expressed as a scoring function or in kcal/mol, which estimates the strength of the ligand-receptor interaction. nih.govnih.govnih.gov A lower binding energy generally indicates a more stable complex and potentially higher biological activity. jocpr.com For example, docking studies on pyridazine derivatives have been used to predict their binding affinity for various enzymes. In one study, derivatives were screened against the voltage-gated sodium channel receptor (PDB: 6AGF) and the N-methyl-D-aspartate receptor (NMDAR, PDB: 5TP9), with some compounds showing better binding affinities than the reference drug, Phenobarbitone. jocpr.com Similarly, novel pyridazine-pyrazoline hybrids were evaluated for their inhibitory effect on the Epidermal Growth Factor Receptor (EGFR), with several compounds showing excellent inhibitory potential (IC₅₀ values between 0.65 and 0.84 μM), superior to the standard drug Erlotinib. nih.gov

The accuracy of these predictions is continually being improved through advanced methods, including meta-modeling and deep learning approaches that integrate various data sources and scoring functions. nih.govrsc.orgarxiv.org These methods can account for both local interactions within the binding pocket and global properties of the protein and ligand. rsc.org

Binding Affinity of Pyridazine Derivatives Against Various Receptors
CompoundTarget ReceptorBinding Affinity (kcal/mol)Reference LigandReference Binding Affinity (kcal/mol)Source
Compound 5bVoltage Gated Sodium Channel (6AGF)-7.1Phenobarbitone-6.7 jocpr.com
Compound 5iVoltage Gated Sodium Channel (6AGF)-7.0Phenobarbitone-6.7 jocpr.com
Compound 5jNMDAR (5TP9)-6.3Phenobarbitone-6.1 jocpr.com
Compound IXnEGFR-Erlotinib- nih.gov
Compound 4gc-Met-Staurosporine- rsc.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. dovepress.comnih.gov Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large compound libraries in a process called virtual screening. jksus.orgresearchgate.netnih.gov This approach helps to prioritize compounds for synthesis and biological testing, saving time and resources. nih.gov

For instance, virtual screening has been successfully applied to pyridazine derivatives to identify potential drugs for Alzheimer's disease by filtering for compounds with desirable drug-like attributes and CNS penetration properties. jksus.orgresearchgate.net In another study, a pharmacophore model for aminopyridazine derivatives acting as GABA-A receptor antagonists highlighted the importance of hydrophobicity and aromaticity at specific positions on the pyridazine nucleus for activity. dovepress.com

Reaction Mechanism Elucidation via Computational Methods

Computational methods are pivotal in elucidating the detailed mechanisms of chemical reactions, including the formation of pyridopyridazine scaffolds. Theoretical calculations can map the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies. nih.gov

Studies on the hetero-Diels-Alder reaction, a common route to pyridazine rings, have used Molecular Electron Density Theory to analyze the reaction between tetrazines and ethylenes. nih.gov These studies show that the reaction is a domino process involving an initial cycloaddition followed by the extrusion of a nitrogen molecule. nih.gov The electrophilicity and nucleophilicity indices of the reactants, calculated using DFT, can predict the reaction's feasibility and polar character. nih.gov Similarly, the reactivity of pyridynes, highly reactive intermediates used to construct functionalized pyridines, can be explained and predicted using the aryne distortion model, which is analyzed through DFT calculations. nih.gov These computational insights allow for the rational design of precursors that can lead to specific, regioselective product formation. nih.gov

Tautomerism and Isomerization Studies

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For heterocyclic compounds like pyridopyridazines, which often contain amide or similar functional groups, determining the predominant tautomeric form is crucial as different tautomers can have distinct biological activities and physicochemical properties. researchgate.net

Computational studies, often combined with experimental techniques like NMR spectroscopy and X-ray crystallography, can accurately predict the relative stabilities of different tautomers. researchgate.netmdpi.com For example, a study on pyridopyridazinone analogs concluded that the keto tautomer is the main isomer in polar solvents, a finding supported by 1H, 13C, and 15N NMR spectroscopy. mdpi.com In another study on 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, both spectroscopic analysis and X-ray diffraction confirmed that the molecule exists in the lactam (keto) form in both solution and the solid state, which was consistent with quantum-chemical calculations. mdpi.com These studies use DFT methods, often incorporating solvent effects via models like the Polarizable Continuum Model (PCM), to calculate the energies of the different tautomeric forms and predict their equilibrium populations. researchgate.net

Future Research Directions and Therapeutic Potential of 1 Chloropyrido 3,4 D Pyridazine

Rational Design and Synthesis of Novel Pyridopyridazine (B8481360) Derivatives

The strategic design and synthesis of new pyridopyridazine derivatives are pivotal for unlocking their full therapeutic potential. The 1-chloro substituent on the pyridopyridazine ring serves as a versatile handle for introducing a wide array of functional groups through various chemical reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

One of the primary strategies involves nucleophilic substitution reactions at the C1 position. The reactive chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a library of novel derivatives. researchgate.net This approach has been successfully employed to synthesize compounds with diverse biological activities. For instance, the introduction of different amine moieties has led to the discovery of potent kinase inhibitors and compounds with central nervous system activity. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, offer powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. These methods enable the introduction of aryl, heteroaryl, and amino substituents at the C1 position, significantly expanding the chemical space of accessible pyridopyridazine derivatives. The strategic application of these reactions has been instrumental in the development of compounds targeting a range of biological targets.

Molecular hybridization is another promising design strategy. nih.govrsc.org This approach involves combining the pyridopyridazine scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. For example, conjugating pyridopyridazine moieties with chalcones or thiazolidinediones has yielded compounds with significant anticancer properties, acting as PARP-1 inhibitors and apoptosis inducers. nih.govrsc.org

The synthesis of these rationally designed derivatives often starts from readily available precursors. A common synthetic route to the core pyridopyridazine structure involves the condensation of a substituted pyridine (B92270) derivative with a hydrazine (B178648), followed by cyclization. mdpi.com For example, starting from an N-protected 3-pyridone-4-acetate derivative, condensation with hydrazine and subsequent oxidation can yield a tetrahydropyridopyridazinone. mdpi.com This intermediate can then be chlorinated to provide the key 1-chloropyrido[3,4-d]pyridazine building block, ready for further derivatization. mdpi.com

Table 1: Synthetic Strategies for Derivatization of this compound

Reaction TypeReagents/ConditionsFunctional Group Introduced
Nucleophilic Aromatic SubstitutionAmines, Alcohols, ThiolsAmino, Alkoxy, Thioether
Suzuki CouplingBoronic acids/esters, Palladium catalyst, BaseAryl, Heteroaryl
Buchwald-Hartwig AminationAmines, Palladium catalyst, BaseSubstituted Amines
Sonogashira CouplingTerminal alkynes, Palladium/Copper catalyst, BaseAlkynyl

Exploration of Undiscovered Biological Targets and Therapeutic Areas

The pyridopyridazine scaffold has demonstrated a remarkable ability to interact with a diverse range of biological targets, suggesting a vast and underexplored therapeutic landscape. researchgate.netscirp.org While research has established their potential in areas like cancer and inflammation, future investigations should focus on identifying novel protein interactions and expanding their application to other diseases. researchgate.netmdpi.com

A significant area of interest lies in the realm of oncology. Pyridopyridazine derivatives have shown promise as inhibitors of various kinases, which are often dysregulated in cancer. researchgate.net For example, certain derivatives have been identified as inhibitors of p38 kinase, a key player in inflammatory signaling pathways that also has implications in cancer progression. researchgate.net Furthermore, the potential of pyridopyridazine-based compounds as PARP-1 inhibitors highlights their role in DNA damage repair pathways, a critical target in cancer therapy. nih.govrsc.org Future research should employ high-throughput screening and proteomic approaches to identify other kinase targets and signaling pathways modulated by this scaffold.

Beyond cancer, the central nervous system (CNS) presents a promising therapeutic area for pyridopyridazine derivatives. Some compounds have been identified as ligands for GABAA receptors, suggesting their potential in treating anxiety, panic disorders, and other neurological conditions. scirp.org The ability of the pyridopyridazine core to be functionalized allows for the fine-tuning of physicochemical properties, such as lipophilicity and polar surface area, which are crucial for blood-brain barrier penetration and CNS drug development.

The anti-inflammatory and analgesic properties of pyridopyridazine-based molecules also warrant further exploration. mdpi.com By targeting enzymes and receptors involved in the inflammatory cascade, these compounds could offer new treatment options for chronic inflammatory diseases like rheumatoid arthritis and psoriasis. researchgate.netmdpi.com Additionally, the discovery of pyridopyridazine derivatives with antiasthmatic, antidiabetic, and antituberculosis activities underscores the broad therapeutic potential of this chemical class. researchgate.netscirp.org

A recent study has also highlighted the potential of 1,4-Dichloropyrido[3,4-d]pyridazine as a nematicidal candidate, indicating its possible application in agriculture. researchgate.net This opens up a completely new avenue for the application of pyridopyridazine derivatives beyond human therapeutics.

Table 2: Potential Therapeutic Areas for this compound Derivatives

Therapeutic AreaPotential Biological Targets
OncologyKinases (e.g., p38), PARP-1, EGFR, Tubulin nih.govrsc.orgresearchgate.netnih.govresearchgate.net
Central Nervous SystemGABAA Receptors scirp.org
Inflammatory Diseasesp38 Kinase, Other inflammatory mediators researchgate.netmdpi.com
Infectious DiseasesDihydrofolate Reductase (Toxoplasma gondii) nih.gov
Metabolic DiseasesDipeptidyl peptidase-IV researchgate.net
AgricultureNematocidal targets researchgate.net

Development of Sustainable and Scalable Synthetic Methodologies

As the therapeutic potential of pyridopyridazine derivatives becomes more apparent, the development of sustainable and scalable synthetic methodologies is crucial for their eventual translation into clinical and commercial products. Traditional synthetic routes, while effective at the laboratory scale, may not be suitable for large-scale production due to factors such as the use of hazardous reagents, generation of significant waste, and high costs.

Future research in this area should focus on several key aspects. One important goal is to develop more atom-economical reactions that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste. This can be achieved through the use of catalytic processes, such as the Ullmann arylation with an efficient Cu(OAc)₂ catalyst, which has been shown to be effective in the synthesis of pyrimido-pyridazine derivatives. researchgate.netnih.gov

The use of greener solvents and reaction conditions is another critical consideration. Replacing hazardous solvents with more environmentally benign alternatives, such as water or bio-based solvents, can significantly reduce the environmental impact of the synthesis. Microwave-assisted synthesis has also emerged as a valuable tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com

Furthermore, the development of flow chemistry processes for the synthesis of this compound and its derivatives offers several advantages over traditional batch processing. Flow chemistry allows for better control over reaction parameters, improved safety, and easier scalability. This technology can be particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates.

Clinical Translation Potential and Drug Development Pathways for Pyridopyridazine-Based Therapeutics

The journey from a promising lead compound to a clinically approved drug is a long and complex process. For pyridopyridazine-based therapeutics, a clear understanding of the drug development pathway is essential to navigate the various preclinical and clinical stages successfully.

The initial step involves extensive preclinical evaluation of the lead candidates. This includes in-depth pharmacological studies to confirm their mechanism of action and efficacy in relevant disease models. For instance, novel pyridazine-pyrazoline hybrids have demonstrated significant antiproliferative activity and potent inhibition of the epidermal growth factor receptor (EGFR). nih.gov Mechanistic studies for such compounds have involved assessing their impact on cell cycle progression, apoptosis induction, and the regulation of key proteins like Bax and Bcl-2. nih.gov

Pharmacokinetic and toxicological studies are also critical components of preclinical development. These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, as well as their potential for toxicity. The physicochemical properties of pyridazine (B1198779) derivatives, such as their dipole moment and hydrogen bonding capabilities, play a significant role in their biological recognition and ADME profiles. nih.gov

Once a compound has demonstrated a favorable preclinical profile, it can advance to clinical trials. The clinical development pathway typically consists of three phases. Phase I trials are primarily focused on assessing the safety and dosage of the drug in a small group of healthy volunteers or patients. Phase II trials evaluate the efficacy of the drug in a larger group of patients with the target disease and further assess its safety. Phase III trials are large-scale, multicenter studies that compare the new drug to existing treatments or a placebo to confirm its effectiveness and monitor for long-term side effects.

Several pyridopyridazine and related pyridazine-based compounds have already entered clinical trials for various indications, particularly in oncology. nih.gov For example, pyridazine-based PARP-1 inhibitors are in clinical practice or under investigation for the treatment of different types of tumors. nih.gov The experience gained from these ongoing trials will provide valuable insights for the development of future pyridopyridazine-based therapeutics.

A successful clinical translation also requires a strong intellectual property position, a clear regulatory strategy, and often, collaboration between academic research institutions and pharmaceutical companies. The versatile nature of the this compound scaffold, allowing for the creation of diverse chemical libraries, provides a solid foundation for the discovery and development of new and effective medicines.

Q & A

Q. Basic Research Focus :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish between positional isomers.
  • X-ray Crystallography : Resolve crystal structures to confirm substitution patterns and hydrogen-bonding networks .

Advanced Considerations :
Contradictions in spectral data (e.g., unexpected coupling constants) may indicate tautomerism or dynamic exchange processes. Variable-temperature NMR (VT-NMR) can detect conformational changes, while high-resolution mass spectrometry (HRMS) with ion mobility separates isobaric species .

How can researchers optimize the reaction yield of this compound in multi-step syntheses?

Q. Basic Research Focus :

  • Stepwise Optimization : Use design of experiments (DoE) to vary parameters like solvent (ACN vs. DMF), temperature (80–120°C), and stoichiometry (1:1 to 1:3 reagent ratios).
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) or phase-transfer catalysts to enhance reaction kinetics .

Advanced Considerations :
Side reactions (e.g., dimerization) are common in chlorinated heterocycles. Introduce protecting groups (e.g., PMB for amines) or use flow chemistry to minimize intermediate degradation. Compare microwave vs. conventional heating to assess energy transfer efficiency .

What strategies mitigate toxicity risks during handling of this compound in laboratory settings?

Q. Basic Research Focus :

  • Engineering Controls : Use fume hoods with HEPA filters and gloveboxes for weighing.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

Advanced Considerations :
The compound’s chlorinated structure may generate toxic vapors (e.g., HCl) under heating. Implement real-time gas monitoring (e.g., FTIR gas cells) and design closed-system reactors to capture volatile byproducts .

How does this compound interact with biological targets, and what computational tools predict its binding affinity?

Q. Advanced Research Focus :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or CXCR2 chemokine receptors).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Data Contradictions :
Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .

What are the challenges in scaling up this compound synthesis from milligram to gram quantities?

Q. Advanced Research Focus :

  • Purification Bottlenecks : Replace flash chromatography with centrifugal partition chromatography (CPC) for higher throughput.
  • Solvent Selection : Switch from DMF to biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

Contradiction Analysis :
Microwave synthesis, while efficient at small scales, may lack uniform heating in larger reactors. Explore continuous-flow systems with immobilized catalysts to maintain consistency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Chloropyrido[3,4-d]pyridazine
Reactant of Route 2
Reactant of Route 2
1-Chloropyrido[3,4-d]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.